1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane
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Overview
Description
1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and trifluoromethyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the use of trifluoromethyl-substituted benzene derivatives and tetrafluoroethylene. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process typically includes steps such as purification and crystallization to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane exerts its effects is primarily related to its fluorine content. Fluorine atoms can significantly alter the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The compound can act as an electron-withdrawing group, influencing the behavior of adjacent functional groups and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2,2-bis(trifluoromethyl)ethane
- 1,1,2,2-Tetrafluoroethane
- 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)ethane
Uniqueness
1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane is unique due to the presence of both tetrafluoro and trifluoromethyl groups, which impart distinct chemical properties
Properties
IUPAC Name |
1-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F10/c17-13(18,9-1-5-11(6-2-9)15(21,22)23)14(19,20)10-3-7-12(8-4-10)16(24,25)26/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCSVDDDBQCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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